molecular formula C20H20N4O2S B6443795 4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile CAS No. 2549039-82-7

4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile

Cat. No.: B6443795
CAS No.: 2549039-82-7
M. Wt: 380.5 g/mol
InChI Key: GODUOPPOZRTPEH-UHFFFAOYSA-N
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Description

The compound “4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . It has a molecular weight of 316.34 . The compound is related to a class of compounds that have shown various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of such compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name “4- { [ (1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}benzoic acid” and its InChI code "1S/C15H12N2O4S/c18-15 (19)11-7-5-10 (6-8-11)9-16-14-12-3-1-2-4-13 (12)22 (20,21)17-14/h1-8H,9H2, (H,16,17) (H,18,19)" .


Physical And Chemical Properties Analysis

The compound is a powder . Its melting point and NMR spectrum details are not available in the sources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . More detailed safety data and hazards are not provided in the sources.

Properties

IUPAC Name

4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-11-24(14-17)13-16-8-6-15(12-21)7-9-16/h2-9,17H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUOPPOZRTPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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